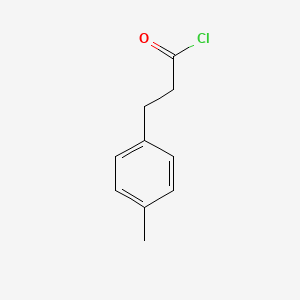

3-(4-Methylphenyl)propanoyl chloride

Número de catálogo B3145814

Peso molecular: 182.64 g/mol

Clave InChI: QXOVXYKNXDTLTR-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US06114391

Procedure details

A solution of triphenylphosphine (0.117 moles, 30.8 g) in acetone (200 ml) is added under a nitrogen stream at r.t. with Cu (I) bis-(triphenyl-phosphine)-tetrahydroborate (0.067 moles, 40.69 g), then 3-(4-methylphenyl)propanoyl chloride (0.055 moles, 10 g) dissolved in acetone (85 ml) is dropped in 45'. The mixture is stirred at r.t. under nitrogen for 1 h. The precipitated solid is filtered, washing with acetone and the filtrate is evaporated under vacuum. The residue is dissolved in chloroform (340 ml), added with cuprous chloride (0.135 moles, 13.38 g) and stirred under nitrogen stream for 1 h at r.t. The mixture is filtered through celite, the filtrate is evaporated to dryness and the resulting residue is taken up into ethyl ether and petroleum ether, filtered and evaporated under vacuum to obtain an oil. Yield: 6.7 g (83%)

[Compound]

Name

Cu

Quantity

40.69 g

Type

reactant

Reaction Step One

[Compound]

Name

cuprous chloride

Quantity

13.38 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:20][C:21]1[CH:26]=[CH:25][C:24]([CH2:27][CH2:28][C:29](Cl)=[O:30])=[CH:23][CH:22]=1>CC(C)=O>[CH3:20][C:21]1[CH:26]=[CH:25][C:24]([CH2:27][CH2:28][CH:29]=[O:30])=[CH:23][CH:22]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

[Compound]

|

Name

|

Cu

|

|

Quantity

|

40.69 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=C(C=C1)CCC(=O)Cl

|

|

Name

|

|

|

Quantity

|

85 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Three

[Compound]

|

Name

|

cuprous chloride

|

|

Quantity

|

13.38 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is stirred at r.t. under nitrogen for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is dropped in 45'

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitated solid is filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate is evaporated under vacuum

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue is dissolved in chloroform (340 ml)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred under nitrogen stream for 1 h at r.t

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture is filtered through celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate is evaporated to dryness

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain an oil

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |